molecular formula C7H7NO3 B1361083 5-Methyl-2-nitrophenol CAS No. 700-38-9

5-Methyl-2-nitrophenol

Cat. No. B1361083
CAS RN: 700-38-9
M. Wt: 153.14 g/mol
InChI Key: NQXUSSVLFOBRSE-UHFFFAOYSA-N
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Patent
US06211359B1

Procedure details

122.5 g (800 mmol) 5-methyl-2-nitrophenol, 751.0 g (4000 mmol) 1,2-dibromoethane, 110.7 g (800 mmol) K2CO3 were suspended in 400 ml anhydrous DMF. The suspension was heated at 120° C. for 1 hour, then cooled and most of the liquid was evaporated. The residue was dissolved in 1 l CHCl3 and 1 l water. The organic layer was washed with 2×1 l of 1.8% NaOH till the aqueous layer became pale yellow. The organic layer was dried over Na2SO4 for 18 h, filtered and the solvent was evaporated to give ˜240 g oil. The oil was triturated with 240 ml boiling methanol and allowed to settle for 2 h. The resultant precipitate was filtered, washed with 2×100 ml cold methanol and dried at RT for 18 h to afford 89.4 g (43%) off-white crystal. H1NMR (CDCl3) δ (ppm): 2.40(s, 3H), 3.65(t,2H), 4.30(t,2H), 6.85(d,2H), 7.75(d,1H).
Quantity
122.5 g
Type
reactant
Reaction Step One
Quantity
751 g
Type
reactant
Reaction Step Two
Name
Quantity
110.7 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[Br:12][CH2:13][CH2:14]Br.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:12][CH2:13][CH2:14][O:8][C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
122.5 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
751 g
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
110.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled and most of the liquid
CUSTOM
Type
CUSTOM
Details
was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 l CHCl3
WASH
Type
WASH
Details
The organic layer was washed with 2×1 l of 1.8% NaOH till the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4 for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C(C=CC(=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: CALCULATEDPERCENTYIELD 115.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.